N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c1-2-3-15-25-19-8-5-4-7-18(19)24-20(25)9-6-14-23-21(26)16-10-12-17(22)13-11-16/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXBMOGVGAZYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The butyl group is then introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
The final step involves the coupling of the benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, triethylamine, and organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amide or thioether derivatives.
Scientific Research Applications
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzimidazole core.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide (), which features a benzimidazole linked to a pyrazole ring and an unsubstituted benzamide. Key differences include:
- Chlorine Substitution: The 4-chloro group in the benzamide moiety could increase electron-withdrawing effects, altering binding affinity compared to non-halogenated analogs.
A comparative analysis of acetylated and piperazinyl derivatives in highlights the impact of substituents on bioactivity. For instance, piperazinyl groups in betulinamides (e.g., compounds 1c and 2c) improved antimalarial activity (IC₅₀ ~175–220 nM) compared to acetylated analogs (IC₅₀ 4–15 µM) . This suggests that the butyl group in the target compound might balance lipophilicity and solubility, but further studies are needed to confirm its pharmacological profile.
Conformational Analysis
The benzodiazole ring’s puckering, as defined by Cremer and Pople coordinates (), influences molecular interactions. In planar benzimidazoles (e.g., ), π-π stacking dominates, while non-planar conformations (e.g., due to bulky substituents like butyl) may sterically hinder binding. Computational modeling using SHELXL () could quantify these conformational differences .
Comparative Data Table
Biological Activity
N-[3-(1-Butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 302.82 g/mol. The structure features a benzodiazole moiety linked to a propyl chain and a chlorobenzamide group, which is significant for its biological interactions.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- NLRP3 Inhibition : Studies have shown that certain benzodiazole derivatives can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition is associated with reduced IL-1β release and pyroptosis in macrophages .
- Antioxidant Activity : Benzodiazole derivatives are also noted for their antioxidant properties, which can mitigate oxidative stress in cellular environments .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings from recent studies:
Case Study 1: NLRP3 Inflammasome Inhibition
A study evaluated the effects of this compound on human macrophages stimulated with LPS/ATP. The results demonstrated that at a concentration of 10 µM, the compound significantly inhibited IL-1β secretion and reduced cell death due to pyroptosis. This suggests a promising role for this compound in inflammatory diseases where the NLRP3 pathway is implicated.
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant properties of benzodiazole derivatives. The findings indicated that compounds similar to this compound effectively scavenged free radicals and reduced lipid peroxidation levels in vitro. This activity highlights the potential therapeutic applications in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
